molecular formula C22H19N7O B1684127 IC-87114 CAS No. 371242-69-2

IC-87114

Número de catálogo: B1684127
Número CAS: 371242-69-2
Peso molecular: 397.4 g/mol
Clave InChI: GNWHRHGTIBRNSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IC-87114 is a complex organic compound that combines a purine derivative with a quinazolinone structure

Métodos De Preparación

The synthesis of IC-87114 typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

IC-87114 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and cellular processes.

    Industry: The compound may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of IC-87114 involves its interaction with molecular targets such as enzymes or receptors. The purine moiety may mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The quinazolinone structure can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar compounds include other purine derivatives and quinazolinone-based molecules. For example:

  • (6-amino-9H-purin-9-yl)methanol
  • (6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester
  • {2-[(6-amino-9H-purin-9-yl)methoxy]ethoxy}(hydroxy)phosphoryl]methyl}phosphonic acid Compared to these compounds, IC-87114 offers a unique combination of structural features that may result in distinct biological activities and applications.

Actividad Biológica

IC-87114 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with significant implications for various biological processes, particularly in inflammation and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and potential therapeutic applications.

This compound exhibits a high selectivity for PI3Kδ, with an IC50 value of approximately 50 nM. This compound inhibits the PI3K/Akt signaling pathway, which is crucial for various cellular functions including migration, invasion, and cytokine production. The inhibition of PI3Kδ leads to reduced phosphorylation of Akt and downregulation of inflammatory gene expression in activated immune cells.

Effects on Immune Cells

Neutrophils:
this compound has been shown to significantly reduce FMLP-induced PIP3 synthesis and chemotaxis in neutrophils. Additionally, it blocks TNFα-stimulated elastase exocytosis in a mouse model of inflammation, indicating its potential role in modulating inflammatory responses .

T Cells:
In human memory T cells, this compound effectively inhibits T-cell receptor-induced PI(3)K signaling. This inhibition results in decreased cytokine production from both naive and effector T cells. Studies demonstrate that this compound can reduce interferon-gamma production and hypersensitivity responses in mice by inhibiting previously activated memory T cells .

Impact on Cancer Cells

This compound has shown promising results in cancer research, particularly concerning thyroid cancer. It significantly inhibits both migration and invasion of thyroid cancer cells through the suppression of the PI3K/Akt pathway. This suggests that this compound may serve as an effective therapeutic agent for treating thyroid cancer .

Case Studies

  • Thyroid Cancer Inhibition:
    • Study Findings: In vitro studies indicated that this compound markedly reduced the migration and invasion capabilities of thyroid cancer cells.
    • Mechanism: The inhibition was mediated through the blockade of the PI3K/Akt signaling pathway, which plays a vital role in cancer progression.
  • Inflammatory Response Modulation:
    • Study Findings: In models of acute inflammation, this compound reduced inflammatory edema and downregulated pro-inflammatory cytokines such as IL-6 and TNFα.
    • Implication: This suggests a potential application for this compound in treating inflammatory diseases by targeting PI3Kδ signaling pathways .

Summary of Biological Activities

Biological Activity Effect Cell Type Reference
Chemotaxis InhibitionReduced PIP3 synthesisNeutrophils
Cytokine ProductionInhibited IFN-gamma productionMemory T Cells
Migration & InvasionSignificantly inhibitedThyroid Cancer Cells
InflammationReduced edema & cytokinesMouse Models

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of IC-87114, and how does its selectivity for PI3Kδ impact experimental design?

this compound selectively inhibits the PI3Kδ isoform (IC₅₀ = 0.5 μM for p110δ vs. >16 μM for other isoforms) by targeting its ATP-binding pocket, blocking downstream Akt phosphorylation and PIP3 biosynthesis . This selectivity makes it critical for studies isolating PI3Kδ-specific signaling in immune cells (e.g., neutrophils, BMMCs) or cancer models (e.g., AML). Researchers should validate specificity using PI3Kδ-mutant cells (e.g., p110δD910A mutants) as controls, where this compound loses efficacy .

Q. What are the standard in vitro and in vivo concentrations of this compound for PI3Kδ inhibition?

  • In vitro : 5–30 μM in primary human neutrophils and BMMCs to inhibit PIP3 biosynthesis, Akt phosphorylation, and cytokine-driven proliferation .
  • In vivo : 15–60 mg/kg in murine models (e.g., allergic inflammation, AML) to suppress cytokine production (IL-2, IFN-γ) and immune cell infiltration . Lower doses (0.3 mg/kg) are effective in combinatorial inhibition studies (e.g., with ERK1/2 or NFκB inhibitors) .

Q. How does this compound modulate T-cell differentiation, and what experimental endpoints are relevant for immunological studies?

this compound reverses IL-15-mediated effects on CD8+ T cells by inhibiting PI3Kδ/Akt signaling, which regulates transcription factors like T-bet, Eomes, and FOXO1. Key endpoints include flow cytometry analysis of KLRG1+ (effector) vs. CD127+ (memory) subsets and cytokine profiling (e.g., IL-17, TNF-α) . Use IL-15-stimulated T cells with/without this compound (5–10 μM) to isolate PI3Kδ-dependent pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell types or disease models?

Discrepancies may arise from cell-specific PI3K isoform expression (e.g., PI3Kγ dominance in macrophages) or compensatory pathways. To address this:

  • Perform isoform-specific siRNA knockdown alongside this compound treatment.
  • Use phospho-proteomics to map Akt-independent pathways (e.g., mTORC1/2).
  • Compare results in PI3Kδ-mutant vs. wild-type cells to confirm on-target effects .

Q. What methodological considerations are critical when combining this compound with other pathway inhibitors (e.g., ERK1/2 or NFκB inhibitors)?

  • Dose optimization : Use submaximal this compound doses (e.g., 0.3 mg/kg in mice) to avoid masking combinatorial effects .
  • Temporal sequencing : Pre-treat cells with this compound before adding stimuli (e.g., IL-3, SCF) to block early PI3Kδ activation .
  • Off-target checks : Include PI3Kα/β inhibitors (e.g., BYL719, TGX-221) to rule out cross-isoform effects .

Q. How can researchers validate PI3Kδ-specific transcriptional regulation using this compound in chromatin remodeling studies?

this compound’s inhibition of Akt prevents FOXO1 phosphorylation, enabling its nuclear translocation and transcriptional activity. Methods include:

  • ChIP-seq for FOXO1 binding at target gene promoters (e.g., CD127).
  • RNA-seq to identify PI3Kδ-dependent genes in this compound-treated vs. control cells .
  • Computational modeling of histone modification dynamics to assess chromatin accessibility changes .

Q. What are the limitations of this compound in long-term studies, and how can they be mitigated?

  • Metabolic stability : this compound has limited aqueous solubility (<1 mg/mL); use DMSO stocks with fresh dilution in culture media .
  • Compensatory pathways : Chronic inhibition may upregulate PI3Kγ or MAPK signaling. Monitor with phospho-kinase arrays and include longitudinal controls .
  • Toxicity : In vivo doses >60 mg/kg may induce off-target effects; perform toxicity screens (e.g., liver enzymes, hematological parameters) .

Q. Methodological Guidelines

Q. How should researchers design dose-response experiments to account for this compound’s cell-type variability?

  • Use a logarithmic concentration range (0.1–50 μM) for in vitro assays.
  • Include PI3Kδ-mutant cells as negative controls.
  • Normalize data to baseline Akt phosphorylation in unstimulated cells .

Q. What strategies ensure reproducibility in this compound-based studies?

  • Batch consistency : Source from validated suppliers (e.g., Selleckchem) and confirm purity (>98%) via HPLC .
  • Storage : Store lyophilized powder at -20°C; avoid freeze-thaw cycles of reconstituted solutions .
  • Reporting : Disclose solvent (e.g., DMSO concentration ≤0.1%) and stimulation protocols in methods .

Q. How can open-ended research questions (e.g., novel PI3Kδ interactors) be explored using this compound?

  • Proteomics : Perform affinity purification-mass spectrometry with this compound-conjugated beads.
  • CRISPR screens : Identify synthetic lethal partners in this compound-treated cancer cells.
  • Single-cell RNA-seq : Resolve heterogeneous PI3Kδ signaling in tumor microenvironments .

Propiedades

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190617
Record name IC-87114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371242-69-2
Record name IC 87114
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371242-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IC-87114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371242692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IC-87114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IC-87114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.2 mL, 30 mmol) was added to a stirred solution of 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in benzene (50 mL) and the mixture was heated at reflux for 18 h. Once cooled, the solvent was removed in vacuo and stripped down twice with benzene (25 mL). The residue was dissolved in CHCl3 (50 mL) and treated with o-toluidine (2.13 mL, 20 mmol). The slurry was then heated at reflux for 3 h. At that time TLC (50% EtOAc/hexane) indicated that the reaction was complete. After cooling to room temperature, the reaction mixture was poured atop a 4 cm plug of silica gel and flushed through with 20% EtOAc/hexane. The product containing fractions were combined and concentrated in vacuo. The residue was dissolved in HOAc (50 mL) and treated with chloro-actyl chloride (1.6 mL, 20 mmol) and the mixture was heated at reflux for 18 h. The reaction was cooled and concentrated in vacuo. The remaining HOAc was removed by azeotroping with toluene (25 mL) three times. The residue was dissolved in toluene (10 mL) and poured through a 4 cm plug of silica gel, flushing through with 20% EtOAc/hexane. The product containing fractions were identified by LCMS [MS (ES): m/z 299 (M+)), and concentrated in vacuo to afford 476 mg (16%) as a white foam. The white foam chloride (470 mg, 1.57 mmol) was dissolved in DMF (10 mL) and treated with adenine (423 mg, 3.14 mmol) and K2CO3 (433 mg, 3.14 mmol) and the mixture was stirred overnight at room temperature. The suspension was then poured into 200 mL of H2O, stirred at room temperature for 30 min then chilled in the refrigerator for 30 min. The resultant solid was collected by vacuum filtration and recrystallized from EtOH to afford 123 mg (20%) of an off white solid. mp 281.5-282.7° C. (decomposes). 1H NMR (DMSO-d6) δ: 8.07 (s, 1H); 8.05 (s, 1H); 7.61 (t, J=7.8 Hz, 1H), 7.48 (m, 4H), 7.25 (m, 3H), 5.09 (d, J=17.4 Hz, 1H), 4.76 (d, J=17.4 Hz, 1H), 2.73 (s, 3H), 2.18 (s, 3H). 13C NMR (DMSO-d6) ppm: 161.3, 156.2, 152.8, 151.4, 150.0, 148.5, 142.2, 140.9, 136.1, 135.4, 134.3, 131.7, 130.1, 130.0, 129.0, 128.0, 125.8, 119.2, 118.5, 44.8, 22.9, 17.4. MS (ES): m/z 398.2 (M+). Anal. calcd. for C22H19N7O: C, 66.49; H, 4.82; N, 24.67. Found: C, 66.29; H, 4.78; N, 24.72.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.13 mL
Type
reactant
Reaction Step Four
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
470 mg
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
423 mg
Type
reactant
Reaction Step Seven
Name
Quantity
433 mg
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,6-Dihydroxyphenyl)ethanone oxime
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114
1-(2,6-Dihydroxyphenyl)ethanone oxime
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114
1-(2,6-Dihydroxyphenyl)ethanone oxime
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114
1-(2,6-Dihydroxyphenyl)ethanone oxime
1-(2,6-Dihydroxyphenyl)ethanone oxime
IC-87114

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.